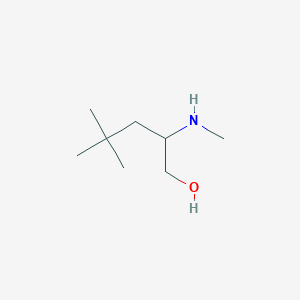

4,4-Dimethyl-2-(methylamino)pentan-1-ol

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H19NO |

|---|---|

Molecular Weight |

145.24 g/mol |

IUPAC Name |

4,4-dimethyl-2-(methylamino)pentan-1-ol |

InChI |

InChI=1S/C8H19NO/c1-8(2,3)5-7(6-10)9-4/h7,9-10H,5-6H2,1-4H3 |

InChI Key |

DMGLTEWVNWMGSZ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)CC(CO)NC |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 4,4 Dimethyl 2 Methylamino Pentan 1 Ol

Established Reaction Pathways for the Chemical Compound

Several foundational reaction pathways in organic synthesis can be adapted for the preparation of 4,4-dimethyl-2-(methylamino)pentan-1-ol. These methods focus on the construction of the core molecular framework and the introduction of the requisite functional groups.

Reductive Amination Protocols for the Synthesis of the Amine Moiety

Reductive amination is a versatile and widely employed method for the formation of carbon-nitrogen bonds, making it a suitable strategy for the synthesis of the amine moiety in this compound. organic-chemistry.org This one-pot reaction typically involves the reaction of a ketone with an amine to form an intermediate imine, which is then reduced in situ to the desired amine.

A plausible synthetic route utilizing this protocol would start from the corresponding β-hydroxy ketone, 1-hydroxy-4,4-dimethylpentan-2-one. This precursor can be reacted with methylamine (B109427) to form the corresponding imine, which is subsequently reduced to yield this compound. A variety of reducing agents can be employed for this transformation, each with its own advantages in terms of selectivity and reaction conditions.

| Precursor | Reagents | Reducing Agent | Product |

| 1-Hydroxy-4,4-dimethylpentan-2-one | Methylamine | Sodium borohydride (B1222165) (NaBH₄), Sodium cyanoborohydride (NaBH₃CN), or Hydrogen (H₂) with a metal catalyst (e.g., Ni, Pd/C) | This compound |

The choice of reducing agent is crucial. Sodium borohydride is a common and cost-effective choice, while sodium cyanoborohydride is known for its selectivity in reducing imines in the presence of other carbonyl groups. fkit.hr Catalytic hydrogenation offers a greener alternative, often providing high yields and clean reactions. The reaction conditions, such as solvent, temperature, and pH, need to be carefully optimized to maximize the yield of the desired product and minimize side reactions. A study on the reductive amination of 1-hydroxy-2-propanone highlights that careful control of reaction parameters is necessary to achieve high selectivity for the desired amino alcohol. fkit.hr

Alkylation Strategies on Precursor Amino Alcohols

Another established approach involves the direct alkylation of a precursor amino alcohol. In this case, 2-amino-4,4-dimethylpentan-1-ol (B3232626) would serve as the starting material. The primary amine of this precursor can be methylated using a suitable methylating agent to introduce the N-methyl group.

Common methylating agents include methyl halides (e.g., methyl iodide) or dimethyl sulfate (B86663). The reaction is typically carried out in the presence of a base to neutralize the acid generated during the reaction and to deprotonate the amine, increasing its nucleophilicity.

| Precursor | Methylating Agent | Base | Product |

| 2-Amino-4,4-dimethylpentan-1-ol | Methyl iodide (CH₃I) or Dimethyl sulfate ((CH₃)₂SO₄) | Potassium carbonate (K₂CO₃), Triethylamine (Et₃N), or Sodium hydride (NaH) | This compound |

A significant challenge in this approach is controlling the degree of alkylation. Over-alkylation can lead to the formation of the tertiary amine, N,N-dimethyl-4,4-dimethyl-2-aminopentan-1-ol, as an undesired byproduct. To favor mono-methylation, reaction conditions such as stoichiometry of the reagents, temperature, and reaction time must be carefully controlled. A Chinese patent describes a method for the preparation of N-methyl-pentylamine where precise control of reactants and conditions is used to achieve a high yield of the mono-methylated product. google.com

Multi-Step Conversions and Strategic Retrosynthesis

A retrosynthetic analysis of this compound suggests several multi-step synthetic routes. A logical disconnection would be at the C-N bond, leading back to a carbonyl compound and an amine, as discussed in the reductive amination section. Another strategic disconnection can be made at the C2-C3 bond, which could involve the addition of a nucleophile to an appropriate epoxide or α-halo alcohol precursor.

One potential multi-step synthesis could begin with the epoxidation of a suitable alkene, followed by ring-opening with methylamine. For instance, the synthesis could start from 4,4-dimethyl-1-pentene.

Illustrative Multi-Step Synthetic Pathway:

Epoxidation: 4,4-Dimethyl-1-pentene is treated with an oxidizing agent like meta-chloroperoxybenzoic acid (m-CPBA) to form 2-(2,2-dimethylpropyl)oxirane.

Epoxide Ring-Opening: The resulting epoxide is then subjected to nucleophilic attack by methylamine. This reaction typically yields a mixture of two regioisomers, with the desired product being this compound. The regioselectivity of the ring-opening can be influenced by the choice of catalyst and reaction conditions.

This approach offers good control over the introduction of the amino and hydroxyl groups. However, controlling the regioselectivity of the epoxide opening is a key challenge that needs to be addressed through careful selection of reagents and reaction parameters.

Stereoselective Synthesis of this compound

The presence of a chiral center at the C2 position of this compound necessitates the use of stereoselective synthetic methods to obtain enantiomerically pure forms of the compound.

Asymmetric Catalysis for Enantiomeric Control

Asymmetric catalysis offers an elegant and efficient way to introduce chirality. One potential strategy is the asymmetric reduction of an imine precursor. The imine formed from 1-hydroxy-4,4-dimethylpentan-2-one and methylamine can be reduced using a chiral catalyst and a suitable reducing agent (e.g., hydrogen gas or a hydride source). Chiral transition metal complexes, such as those based on rhodium, ruthenium, or iridium with chiral phosphine (B1218219) ligands, are commonly used for this purpose.

| Precursor | Catalyst System | Reducing Agent | Product |

| Imine of 1-hydroxy-4,4-dimethylpentan-2-one and methylamine | Chiral Rh, Ru, or Ir complexes (e.g., with BINAP, DuPhos ligands) | Hydrogen (H₂) or Formic acid | (R)- or (S)-4,4-Dimethyl-2-(methylamino)pentan-1-ol |

The choice of the chiral ligand is critical for achieving high enantioselectivity. The success of this approach would depend on the ability of the chiral catalyst to effectively differentiate between the two faces of the imine during the reduction step.

Chiral Auxiliary-Mediated Transformations

The use of chiral auxiliaries is a well-established method for controlling stereochemistry in organic synthesis. A chiral auxiliary is a chiral molecule that is temporarily attached to the substrate, directs the stereochemical outcome of a subsequent reaction, and is then removed.

A synthetic route employing a chiral auxiliary could involve attaching a chiral auxiliary to a precursor molecule to guide a stereoselective reaction. For example, a chiral auxiliary could be used to direct the stereoselective addition of a methyl group to an imine or the reduction of a ketone.

A relevant example is the synthesis of (S)-4,4-dimethyl-2-pentylamine hydrochloride, as described in a Chinese patent, which utilizes (R)-tert-butyl sulfenamide (B3320178) as a chiral auxiliary. google.com In this process, pivalaldehyde is reacted with the chiral sulfenamide to form a chiral imine. The subsequent addition of a methyl Grignard reagent proceeds with high diastereoselectivity, controlled by the chiral auxiliary. After the addition, the auxiliary is removed to yield the enantiomerically enriched amine. A similar strategy could be adapted for the synthesis of this compound by using an appropriate starting material that contains the hydroxymethyl group or by introducing it at a later stage.

General Scheme for Chiral Auxiliary-Mediated Synthesis:

Attachment of Chiral Auxiliary: A suitable precursor is reacted with a chiral auxiliary to form a chiral intermediate.

Diastereoselective Reaction: The chiral intermediate undergoes a reaction (e.g., alkylation, reduction) where the chiral auxiliary directs the formation of one diastereomer over the other.

Removal of Chiral Auxiliary: The chiral auxiliary is cleaved from the product to yield the desired enantiomerically enriched compound.

This method often provides high levels of stereocontrol but requires additional steps for the attachment and removal of the auxiliary.

Computational Chemistry and Molecular Modeling Studies on 4,4 Dimethyl 2 Methylamino Pentan 1 Ol

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level.

Density Functional Theory (DFT) for Electronic Structure and ReactivityA Density Functional Theory (DFT) study of 4,4-Dimethyl-2-(methylamino)pentan-1-ol would provide critical insights into its electronic makeup and chemical behavior. Such an analysis would typically yield data on:

Molecular Orbitals: The energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. The HOMO-LUMO energy gap would indicate the molecule's kinetic stability.

Electron Density Distribution: Mapping the electron density would reveal the electron-rich and electron-deficient areas of the molecule, highlighting potential sites for electrophilic and nucleophilic attack.

Without specific studies, no data table for these properties can be generated.

Prediction of Spectroscopic ParametersComputational methods are frequently used to predict spectroscopic data, which aids in the experimental identification and characterization of compounds. For this compound, these calculations would involve:

NMR Spectroscopy: Calculation of the chemical shifts for ¹H and ¹³C atoms.

Vibrational Spectroscopy: Prediction of the infrared (IR) and Raman spectra by calculating the vibrational frequencies corresponding to different functional groups.

A data table of predicted spectroscopic parameters cannot be compiled as no relevant studies were found.

Thermochemical Property CalculationsThermochemical properties are essential for understanding the stability and energy of a molecule. Computational calculations would typically determine:

Standard Enthalpy of Formation (ΔHf°)

Standard Gibbs Free Energy of Formation (ΔGf°)

Entropy (S°)

Heat Capacity (Cv)

No published thermochemical data from computational studies for this specific molecule are available.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a dynamic picture of the compound's behavior.

Exploration of Conformational LandscapeMD simulations would be used to explore the different spatial arrangements (conformations) that this compound can adopt. This analysis would identify:

Stable Conformers: The lowest energy, and therefore most probable, three-dimensional structures of the molecule.

Energy Barriers: The energy required to transition between different conformers.

Solvent Effects and Solvation DynamicsTo understand how the compound behaves in a solution, MD simulations incorporating solvent molecules (e.g., water) would be performed. These simulations would provide information on:

Solvation Shell Structure: How solvent molecules arrange around the solute molecule.

Hydrogen Bonding: The dynamics and strength of hydrogen bonds formed between the alcohol and amine groups of the compound and the solvent.

Diffusion Coefficient: How the molecule moves within the solvent.

As no specific molecular dynamics simulations for this compound have been published, no data on its conformational landscape or solvation dynamics can be presented.

In Silico Receptor Binding and Ligand-Target Interactions

In silico methods are instrumental in predicting how a molecule like this compound might interact with biological targets. These computational techniques can forecast the binding mode and affinity of a ligand, providing crucial insights that guide further experimental research in drug discovery and molecular biology. wikipedia.orgopenaccessjournals.com

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target macromolecule, such as a protein or enzyme. wikipedia.orgnih.gov This method simulates the binding process, exploring various possible conformations of the ligand within the binding site of the target and evaluating the energetic favorability of each pose. nih.govh-its.org The process involves a search algorithm, which generates a variety of poses, and a scoring function, which estimates the binding affinity for each pose. nih.gov The score is typically a numerical value, often expressed in units like kcal/mol, where a more negative value indicates a stronger predicted binding affinity. wikipedia.org

For a molecule like this compound, potential biological targets could include various receptors or enzymes where amino alcohols are known to interact. The docking process would involve:

Preparation of the Target and Ligand: Obtaining the 3D structure of the target protein (often from a database like the Protein Data Bank) and generating a 3D model of this compound.

Defining the Binding Site: Identifying the specific cavity or active site on the protein where the ligand is expected to bind.

Running the Docking Simulation: Using software like AutoDock, Glide, or GOLD to systematically place the ligand into the binding site in numerous orientations and conformations. h-its.org

Scoring and Analysis: Ranking the resulting poses based on the scoring function. The top-ranked poses are then analyzed to identify key molecular interactions, such as hydrogen bonds (e.g., involving the hydroxyl and amino groups), hydrophobic interactions (with the alkyl parts of the molecule), and van der Waals forces.

As no specific studies exist for this compound, the following table is a hypothetical illustration of what docking results might look like for this compound against several potential protein targets.

| Hypothetical Protein Target | Docking Score (kcal/mol) | Predicted Interactions |

|---|---|---|

| Receptor A | -7.5 | Hydrogen bond (H-bond) from -OH group to Asp78; H-bond from N-H group to Ser102; Hydrophobic interactions with Leu105, Val120. |

| Enzyme B | -6.8 | H-bond from -OH group to Tyr210; Hydrophobic interactions involving dimethyl groups with Phe214, Trp240. |

| Receptor C | -5.9 | H-bond from N-H group to Glu150; van der Waals contacts with multiple nonpolar residues. |

This table is for illustrative purposes only and does not represent actual experimental or computational data.

Free Energy Perturbation (FEP) is a more rigorous and computationally intensive method used to calculate the free energy difference between two states, such as a ligand in a solvent versus a ligand bound to a protein. wikipedia.orgnumberanalytics.com Based on statistical mechanics, FEP simulations can provide highly accurate predictions of relative binding affinities between a series of similar ligands. numberanalytics.comschrodinger.com

The method involves "mutating" one molecule into another through a series of non-physical intermediate steps in a computer simulation. wikipedia.orgacs.org By calculating the free energy change for each small step, the total free energy difference between the initial and final molecules can be determined with high precision. acs.org FEP is often used to refine the results of molecular docking and to predict how small chemical modifications to a ligand will affect its binding affinity. schrodinger.com

While FEP would be a powerful tool to precisely quantify the binding energy of this compound to a target and compare it with other similar molecules, no such studies have been published for this specific compound.

Prediction of Acid-Base Properties

The acid-base properties of a molecule, quantified by its pKa value, are critical for understanding its behavior in different environments, including its absorption, distribution, metabolism, and excretion (ADME) properties in a biological context. acs.org

The pKa is the pH at which a specific ionizable group is 50% protonated and 50% deprotonated. For this compound, the secondary amine group is the most basic site and is where protonation will occur. The hydroxyl group is significantly less acidic and will not deprotonate under normal physiological conditions.

Computational methods can predict pKa values with considerable accuracy. nih.gov These methods often employ quantum mechanical calculations combined with a continuum solvation model to compute the Gibbs free energy change of the deprotonation reaction in solution. nih.govmdpi.com

While no specific pKa has been calculated for this compound, its value can be estimated based on similar structures. Most simple aliphatic amines have conjugate acid pKa values in the range of 9.5 to 11.0. libretexts.org For instance, the structurally related compound 2-(Methylamino)ethanol has a pKa of 9.95, and 2-Amino-2-methyl-1-propanol has a pKa of 9.7. nih.govsigmaaldrich.com Given the alkyl substituents in this compound, its pKa is expected to fall within the higher end of this typical range, likely between 10.0 and 11.0.

Based on an estimated pKa of 10.5, the protonation state of the molecule at different pH values can be predicted.

| pH | Estimated pKa | Dominant Species | Predicted Protonation State |

|---|---|---|---|

| 2.0 | 10.5 | Protonated | >99.9% Cationic (R-NH₂⁺-R') |

| 7.4 (Physiological pH) | 10.5 | Protonated | ~99.9% Cationic (R-NH₂⁺-R') |

| 10.5 | 10.5 | Equal Mixture | 50% Cationic, 50% Neutral (R-NH-R') |

| 12.0 | 10.5 | Neutral | ~97% Neutral (R-NH-R') |

The basicity of the nitrogen atom in this compound is influenced by the electronic and steric effects of its substituents. orgosolver.com

Electronic Effects: Alkyl groups are electron-donating through an inductive effect, which pushes electron density onto the nitrogen atom. libretexts.orgchemistrysteps.com This increased electron density makes the lone pair more available to accept a proton, thereby increasing the amine's basicity. chemistrystudent.comsavemyexams.com In this molecule, the nitrogen is bonded to a methyl group and a pentyl chain, both of which are electron-donating. This makes the secondary amine in this compound more basic than ammonia (B1221849) and primary amines. libretexts.orglibretexts.org

Steric Effects: The size and arrangement of groups around the nitrogen atom can affect its ability to interact with a proton. organicchemistrytutor.comfiveable.me Very bulky substituents can physically block the lone pair, a phenomenon known as steric hindrance, which can decrease basicity. orgosolver.comchemistryguru.com.sg In this compound, the neopentyl-like structure (4,4-dimethyl) is relatively bulky. However, this bulky group is at the 4-position, which is two carbons away from the nitrogen atom. Therefore, its steric effect on the accessibility of the nitrogen lone pair is likely to be minimal compared to the strong electron-donating effects of the alkyl groups. The primary influence on basicity will be the inductive donation from the alkyl framework, leading to a relatively high pKa.

Applications in Catalysis and Coordination Chemistry

4,4-Dimethyl-2-(methylamino)pentan-1-ol as a Chiral Ligand in Asymmetric Catalysis

The combination of a sterically demanding framework and bidentate coordination capability positions this compound as a promising candidate for a chiral ligand in a variety of metal-catalyzed asymmetric reactions. The significant steric bulk is anticipated to play a crucial role in creating a well-defined and constrained chiral environment around the metal center, thereby effectively controlling the facial selectivity of substrate approach.

Design and Synthesis of Metal Complexes

Chiral amino alcohols readily react with a variety of metal precursors to form well-defined coordination complexes. frontiersin.org For ligands analogous to this compound, complexes with transition metals such as ruthenium, rhodium, iridium, copper, and zinc have been synthesized and characterized. nih.govacs.org The amino and alcohol moieties typically act as a bidentate N,O-ligand, forming a stable five-membered chelate ring with the metal ion.

The synthesis of such complexes generally involves the reaction of the chiral amino alcohol with a suitable metal salt or a pre-catalyst complex in an appropriate solvent. For instance, ruthenium complexes, which are highly effective in asymmetric transfer hydrogenation, can be prepared by reacting the amino alcohol with a ruthenium precursor like [RuCl2(p-cymene)]2. cam.ac.uk The steric hindrance provided by the bulky substituents on the ligand is crucial in influencing the geometry and electronic properties of the resulting metal complex, which in turn dictates its catalytic activity and enantioselectivity.

Enantioselective Transformations Mediated by Complexes of the Chemical Compound

Metal complexes of sterically hindered chiral amino alcohols are known to catalyze a range of important enantioselective transformations. The bulky nature of these ligands is often beneficial for achieving high levels of stereocontrol.

Asymmetric Transfer Hydrogenation: Ruthenium complexes of chiral amino alcohols are highly effective catalysts for the asymmetric transfer hydrogenation of ketones and imines. cam.ac.uk For instance, the reduction of N-phosphinyl ketimines to chiral phosphinamides has been successfully achieved with high yields and enantiomeric excesses using a ruthenium complex of (1S,2R)-1-amino-2-indanol, a ligand with a rigid and sterically defined structure. It is plausible that a complex of this compound would exhibit similar catalytic activity, with the bulky neopentyl group effectively shielding one face of the coordinated substrate.

| Substrate (Ketimine) | Product (Phosphinamide) | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|

| N-(Diphenylphosphinyl)imine of Acetophenone | Chiral Phosphinamide | 95 | 82 |

| N-(Diphenylphosphinyl)imine of 4-Methoxyacetophenone | Chiral Phosphinamide | 98 | 75 |

| N-(Diphenylphosphinyl)imine of 4-Chloroacetophenone | Chiral Phosphinamide | 92 | 80 |

Enantioselective Addition of Organozincs to Aldehydes: A classic application of chiral amino alcohols is in the catalysis of the enantioselective addition of dialkylzinc reagents to aldehydes. This reaction is highly sensitive to the steric environment of the chiral ligand. Studies with various β-amino alcohols have shown that ligands with bulky substituents can afford the corresponding secondary alcohols with high enantioselectivity. rsc.org The in-situ generated zinc-amino alcohol complex creates a chiral environment that directs the addition of the alkyl group to one enantiotopic face of the aldehyde.

| Aldehyde | Chiral Alcohol Product | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|

| Benzaldehyde | (S)-1-Phenyl-1-propanol | 98 | 95 |

| 4-Chlorobenzaldehyde | (S)-1-(4-Chlorophenyl)-1-propanol | 95 | 93 |

| 2-Naphthaldehyde | (S)-1-(Naphthalen-2-yl)propan-1-ol | 92 | 90 |

Mechanistic Studies of Catalytic Cycles

The mechanism of catalysis by metal complexes of chiral amino alcohols has been a subject of extensive research. In asymmetric transfer hydrogenation with Ru-amino alcohol catalysts, the reaction is believed to proceed through a six-membered pericyclic transition state. The amino alcohol ligand, coordinated to the ruthenium center, participates in the hydrogen transfer from the hydrogen donor (e.g., isopropanol (B130326) or formic acid) to the substrate (ketone or imine). The stereochemical outcome is determined by the specific conformation of the substrate within the chiral pocket created by the ligand, which favors one transition state over the other. The steric bulk of the ligand is paramount in enforcing this conformational preference.

In the case of the enantioselective addition of diethylzinc to aldehydes, the active catalyst is generally a dinuclear zinc complex bridged by the amino alcohol ligand. The aldehyde coordinates to one zinc center, while the ethyl group is transferred from the other. The chiral ligand orchestrates the geometry of this assembly, and its sterically demanding groups block one face of the aldehyde, leading to a highly enantioselective ethylation.

Non-Chiral Catalytic Applications

While the primary value of chiral compounds like this compound lies in asymmetric synthesis, the corresponding achiral or racemic amino alcohols can also serve as effective ligands in non-chiral catalysis. The strong coordinating ability and the steric bulk of such ligands can still be advantageous in controlling reactivity and selectivity in various transformations.

A notable example is the use of amino alcohols as ligands in nickel-catalyzed cross-coupling reactions. For instance, simple and commercially available amino alcohols have been shown to be effective ligands for the Suzuki cross-coupling of unactivated primary and secondary alkyl halides with arylboronic acids. organic-chemistry.org In these reactions, the amino alcohol ligand is believed to stabilize the nickel catalyst and facilitate the challenging oxidative addition and reductive elimination steps. The steric hindrance of the ligand can play a role in promoting the desired coupling pathway and preventing side reactions. While chirality is not a requirement for this particular application, the fundamental coordinating properties of the amino alcohol are key to the catalytic activity. Therefore, it is conceivable that this compound, in its racemic form, could be an effective ligand in such nickel-catalyzed cross-coupling reactions.

Biological and Biochemical Interaction Mechanisms of 4,4 Dimethyl 2 Methylamino Pentan 1 Ol and Its Derivatives

Receptor Binding Studies and Pharmacodynamics

Investigation of Binding Site Topologies:No data is available.

This report is therefore unable to provide the requested detailed article due to the absence of foundational research on the specified compound.

Structure-Activity Relationship (SAR) Studies of Derivatives

The exploration of the structure-activity relationship (SAR) of 4,4-dimethyl-2-(methylamino)pentan-1-ol derivatives is crucial for understanding how modifications to its chemical structure influence its biological activity. Although specific SAR studies on this exact molecule are not extensively documented in publicly available literature, general principles of medicinal chemistry and SAR studies of analogous β-amino alcohols can provide a foundational understanding.

Systematic modifications of the this compound scaffold would likely investigate the contributions of its key functional groups: the hydroxyl group, the secondary amine, the N-methyl group, and the dimethylpentyl moiety.

The Hydroxyl Group: The primary alcohol is a potential site for hydrogen bonding with biological targets. Esterification or etherification of this group would likely alter the compound's polarity and its ability to act as a hydrogen bond donor, which could significantly impact its biological activity.

The Amino Group: The secondary amine is another key site for interaction, potentially forming hydrogen bonds or ionic interactions. Conversion of the secondary amine to a tertiary amine by adding a larger alkyl group, or to a primary amine by N-demethylation, would modulate its basicity and steric profile, thereby influencing its binding affinity and selectivity for its target.

The N-Methyl Group: The methyl group on the nitrogen atom contributes to the compound's lipophilicity and may play a role in its specific binding interactions. Replacing the methyl group with larger alkyl groups could enhance or diminish activity depending on the steric tolerance of the binding site.

The Dimethylpentyl Moiety: The 4,4-dimethylpentyl group provides a specific hydrophobic and steric profile. Modifications to this part of the molecule, such as altering the position or number of methyl groups, or changing the length of the carbon chain, would likely have a significant effect on its interaction with hydrophobic pockets in its biological target.

A hypothetical SAR study could involve the synthesis and evaluation of a series of analogs, as detailed in the interactive table below.

| Modification Site | Type of Modification | Predicted Impact on Activity |

|---|---|---|

| Hydroxyl Group | Esterification (e.g., acetate) | Decreased polarity, potential loss of key hydrogen bond, may act as a prodrug. |

| Amino Group | Conversion to tertiary amine (e.g., N,N-dimethyl) | Increased steric hindrance, altered basicity, may decrease binding affinity. |

| N-Methyl Group | Replacement with larger alkyl (e.g., N-ethyl) | Increased lipophilicity and steric bulk, activity change dependent on binding pocket size. |

| Dimethylpentyl Moiety | Removal of methyl groups | Reduced hydrophobicity and altered steric fit, likely reducing binding affinity. |

Pharmacophore modeling for this compound would aim to identify the essential three-dimensional arrangement of functional groups responsible for its biological activity. Based on its structure, a plausible pharmacophore model would include:

A Hydrogen Bond Donor: Represented by the hydroxyl group.

A Hydrogen Bond Acceptor/Cationic Center: Represented by the nitrogen atom of the amino group.

Hydrophobic Features: Represented by the t-butyl group and the alkyl backbone.

The spatial arrangement of these features would be critical for its interaction with a specific biological target. Computational studies could be employed to generate and validate such a model, which could then be used for virtual screening of compound libraries to identify new molecules with potentially similar biological activity.

Metabolic Fate and Metabolite Identification (Analytical Focus)

In vitro metabolic stability studies are typically conducted using liver microsomes or hepatocytes to predict the extent of metabolism in the body. For this compound, such studies would involve incubating the compound with these liver preparations and monitoring its disappearance over time. The primary enzymes responsible for its metabolism would likely be cytochrome P450 (CYP) isoforms.

The expected metabolic stability would depend on the susceptibility of its functional groups to enzymatic degradation. The presence of the t-butyl group might confer some degree of metabolic stability by sterically hindering access of metabolic enzymes to adjacent sites. A typical experimental setup for determining in vitro metabolic stability is outlined below.

| Parameter | Description |

|---|---|

| Test System | Human liver microsomes or cryopreserved hepatocytes. |

| Incubation Time | A time course (e.g., 0, 15, 30, 60, 120 minutes) to determine the rate of metabolism. |

| Compound Concentration | Typically a low micromolar concentration to ensure enzyme kinetics are not saturated. |

| Analysis Method | Liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the parent compound. |

Based on the structure of this compound, several biotransformation pathways can be predicted:

N-Demethylation: The N-methyl group is a likely site for metabolism, leading to the formation of the primary amine metabolite, 4,4-dimethyl-2-aminopentan-1-ol. This is a common metabolic pathway for N-methylated compounds.

Oxidation of the Alcohol: The primary alcohol could be oxidized to an aldehyde, forming 4,4-dimethyl-2-(methylamino)pentanal, which could be further oxidized to the corresponding carboxylic acid.

Hydroxylation of the Alkyl Chain: The aliphatic backbone could undergo hydroxylation at various positions, although the presence of the t-butyl group might limit the accessibility of some carbons.

Glucuronidation: The hydroxyl group could undergo conjugation with glucuronic acid, a common phase II metabolic pathway that increases water solubility and facilitates excretion.

The identification of these potential metabolites would be carried out using techniques such as high-resolution mass spectrometry to determine their exact mass and fragmentation patterns, and nuclear magnetic resonance (NMR) spectroscopy for definitive structural elucidation.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4,4-Dimethyl-2-(methylamino)pentan-1-ol in laboratory settings?

- Methodological Answer : The compound can be synthesized via reductive amination of 4,4-dimethylpentan-2-one with methylamine, followed by catalytic hydrogenation or sodium borohydride reduction. Key steps include maintaining anhydrous conditions and controlling reaction temperature (40–60°C) to minimize side reactions. Characterization of intermediates (e.g., Schiff base formation) using thin-layer chromatography (TLC) is critical for monitoring progress .

Q. How should researchers characterize the structural and physicochemical properties of this compound?

- Methodological Answer :

- Structural Analysis : Use H NMR (δ 1.2–1.4 ppm for methyl groups, δ 3.5–3.7 ppm for hydroxyl) and C NMR (quaternary carbons at δ 30–35 ppm). IR spectroscopy can confirm hydroxyl (3200–3600 cm) and amine (3300–3500 cm) functionalities .

- Physicochemical Properties : Determine boiling point (estimated 180–200°C via differential scanning calorimetry) and solubility (polar aprotic solvents like DMSO or ethanol) using gravimetric methods .

Q. What safety protocols are essential for handling this compound?

- Methodological Answer :

- PPE : Wear nitrile gloves (JIS T 8116), chemical safety goggles (JIS T 8147), and lab coats. Use fume hoods for volatile steps .

- Storage : Store in amber glass containers at 2–8°C under nitrogen to prevent oxidation. Label containers with hazard codes (e.g., GHS07 for irritant) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reactivity data (e.g., unexpected oxidation products)?

- Methodological Answer :

- Cross-Validation : Replicate experiments under controlled conditions (e.g., inert atmosphere, standardized reagent purity). Use high-resolution mass spectrometry (HRMS) to confirm product identity.

- Mechanistic Studies : Employ density functional theory (DFT) calculations to model reaction pathways and identify steric/electronic influences from the 4,4-dimethyl group .

Q. What are the environmental degradation pathways of this compound under aerobic conditions?

- Methodological Answer : Aerobic soil studies show primary degradation via hydroxylation at the C2 position, forming 4,4-dimethyl-2-(methylamino)pentan-1,2-diol (80% degradation in 14 days). Secondary pathways include microbial demethylation, detected via LC-MS/MS with <5% yield. Monitor using isotopically labeled standards (e.g., C-methylamine) .

Q. How can reaction yields be optimized despite steric hindrance from the 4,4-dimethyl group?

- Methodological Answer :

- Solvent Optimization : Use bulky solvents (e.g., tert-butanol) to reduce steric crowding.

- Catalysis : Employ Pd/C or Raney nickel with H gas for selective reduction.

- Computational Guidance : Molecular dynamics simulations predict favorable conformations for amine-ketone condensation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.